molecular formula C14H17NO4 B11738773 3-{1-[(2,4-Dimethoxyphenyl)amino]ethylidene}oxolan-2-one

3-{1-[(2,4-Dimethoxyphenyl)amino]ethylidene}oxolan-2-one

Katalognummer: B11738773
Molekulargewicht: 263.29 g/mol
InChI-Schlüssel: OEYAAIKYGDGLNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{1-[(2,4-Dimethoxyphenyl)amino]ethylidene}oxolan-2-one is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol . This compound is known for its unique structure, which includes a 2,4-dimethoxyphenyl group and an oxolan-2-one moiety. It is primarily used in research and development settings.

Vorbereitungsmethoden

The synthesis of 3-{1-[(2,4-Dimethoxyphenyl)amino]ethylidene}oxolan-2-one involves several steps. One common synthetic route includes the reaction of 2,4-dimethoxyaniline with ethyl acetoacetate under acidic conditions to form the intermediate product. This intermediate is then cyclized to form the final product, this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

3-{1-[(2,4-Dimethoxyphenyl)amino]ethylidene}oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3-{1-[(2,4-Dimethoxyphenyl)amino]ethylidene}oxolan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-{1-[(2,4-Dimethoxyphenyl)amino]ethylidene}oxolan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

3-{1-[(2,4-Dimethoxyphenyl)amino]ethylidene}oxolan-2-one can be compared with other similar compounds, such as:

    3-{1-[(2,4-Dimethoxyphenyl)amino]ethylidene}oxolan-2-thione: This compound has a sulfur atom in place of the oxygen in the oxolan-2-one moiety.

    3-{1-[(2,4-Dimethoxyphenyl)amino]ethylidene}oxolan-2-imine: This compound has a nitrogen atom in place of the oxygen in the oxolan-2-one moiety.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties .

Eigenschaften

Molekularformel

C14H17NO4

Molekulargewicht

263.29 g/mol

IUPAC-Name

3-[1-(2,4-dimethoxyanilino)ethylidene]oxolan-2-one

InChI

InChI=1S/C14H17NO4/c1-9(11-6-7-19-14(11)16)15-12-5-4-10(17-2)8-13(12)18-3/h4-5,8,15H,6-7H2,1-3H3

InChI-Schlüssel

OEYAAIKYGDGLNE-UHFFFAOYSA-N

Kanonische SMILES

CC(=C1CCOC1=O)NC2=C(C=C(C=C2)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.